molecular formula C11H7FN2O3 B11732110 2-Carbamoyl-7-fluoroquinoline-4-carboxylic acid

2-Carbamoyl-7-fluoroquinoline-4-carboxylic acid

Cat. No.: B11732110
M. Wt: 234.18 g/mol
InChI Key: HHQSGGQPHVTZPG-UHFFFAOYSA-N
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Description

2-Carbamoyl-7-fluoroquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. . The presence of both carbamoyl and fluoro groups in its structure enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Carbamoyl-7-fluoroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction mixture undergoes condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid. This intermediate is then reacted with various substituted amines to yield the desired product .

Industrial Production Methods: Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields. This method has been shown to significantly reduce reaction times (110–210 seconds) and achieve high yields (91–96%) compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions: 2-Carbamoyl-7-fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

2-Carbamoyl-7-fluoroquinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Carbamoyl-7-fluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as the ATPase domain of human topoisomerase IIα. This interaction inhibits the enzyme’s activity, leading to the induction of apoptosis in cancer cells. The compound’s ability to bind to the enzyme’s active site and disrupt its function is a key aspect of its anticancer activity .

Comparison with Similar Compounds

  • 7-Fluoroquinoline-4-carboxylic acid
  • 2-Fluoroquinoline-4-carboxylic acid
  • 6-Fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid derivatives

Comparison: Compared to other similar compounds, 2-Carbamoyl-7-fluoroquinoline-4-carboxylic acid is unique due to the presence of both carbamoyl and fluoro groups, which enhance its chemical reactivity and biological activity. This dual functionality makes it a promising candidate for the development of new therapeutic agents .

Properties

Molecular Formula

C11H7FN2O3

Molecular Weight

234.18 g/mol

IUPAC Name

2-carbamoyl-7-fluoroquinoline-4-carboxylic acid

InChI

InChI=1S/C11H7FN2O3/c12-5-1-2-6-7(11(16)17)4-9(10(13)15)14-8(6)3-5/h1-4H,(H2,13,15)(H,16,17)

InChI Key

HHQSGGQPHVTZPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=C(C=C2C(=O)O)C(=O)N

Origin of Product

United States

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